N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that features a benzimidazole moiety linked to a chromenyl group via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Attachment of the Methyl Group: The methylation of the benzimidazole nitrogen can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the Chromenyl Group: The chromenyl group can be synthesized through the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves the coupling of the benzimidazole and chromenyl intermediates via an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the chromenyl oxygen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole moiety is known to interact with DNA and proteins, while the chromenyl group may contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as benzimidazole, 2-methylbenzimidazole, and 1H-benzimidazole, 2-methyl- are structurally related and may exhibit similar properties.
Chromenyl Derivatives: Compounds like 4-methyl-2-oxo-2H-chromene and its derivatives share structural similarities with the chromenyl group in the compound.
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the combination of the benzimidazole and chromenyl moieties, which may confer distinct chemical and biological properties not observed in simpler analogs. This unique structure allows for diverse applications and potential multifunctional activity.
Properties
Molecular Formula |
C21H19N3O4 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H19N3O4/c1-13-9-21(26)28-18-10-14(7-8-15(13)18)27-12-20(25)22-11-19-23-16-5-3-4-6-17(16)24(19)2/h3-10H,11-12H2,1-2H3,(H,22,25) |
InChI Key |
LOGLVUMVNSWQMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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